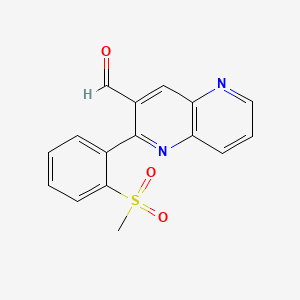![molecular formula C12H15F3N2O B8647009 (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide](/img/structure/B8647009.png)
(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable pentanamide precursor. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium or copper. The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or dimethylformamide to ensure proper solubility and reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to its biological effects. The compound may inhibit or activate certain pathways, depending on its target, thereby exerting its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)aniline: A precursor in the synthesis of (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide.
α-trifluoromethylstyrene: Another fluorinated compound with similar applications in organic synthesis.
3-trifluoromethyl-1,2,4-triazoles: Compounds with similar trifluoromethyl groups used in pharmaceutical research.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H15F3N2O |
|---|---|
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
(3R)-3-[4-(trifluoromethyl)anilino]pentanamide |
InChI |
InChI=1S/C12H15F3N2O/c1-2-9(7-11(16)18)17-10-5-3-8(4-6-10)12(13,14)15/h3-6,9,17H,2,7H2,1H3,(H2,16,18)/t9-/m1/s1 |
InChI-Schlüssel |
RZSARXINBOJSRD-SECBINFHSA-N |
Isomerische SMILES |
CC[C@H](CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F |
Kanonische SMILES |
CCC(CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Furylcarbonyl)-1-piperazinyl]-4-methoxypyrimidine](/img/structure/B8646949.png)
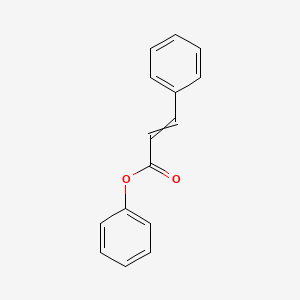
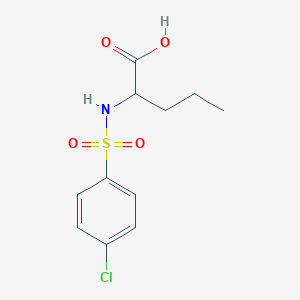
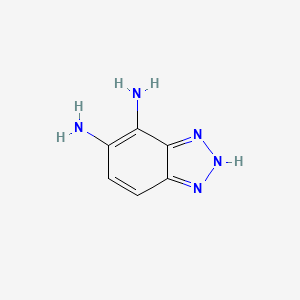
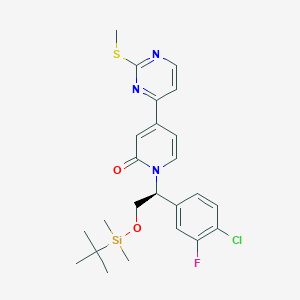
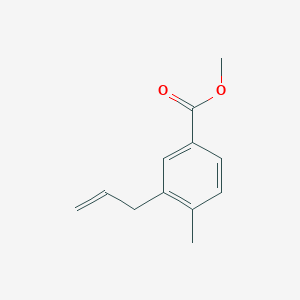
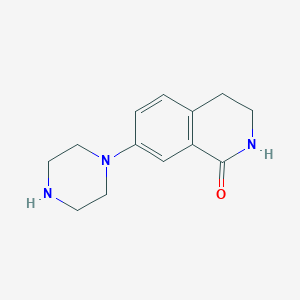
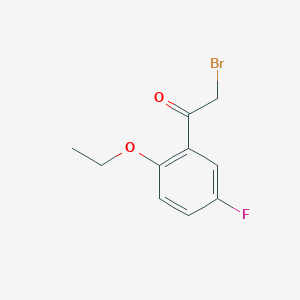
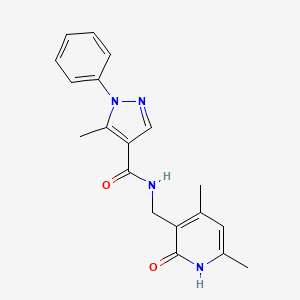
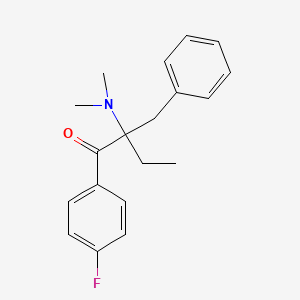
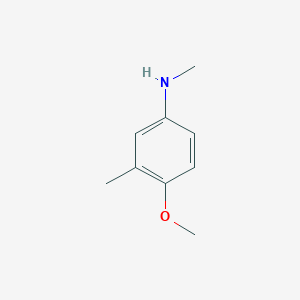
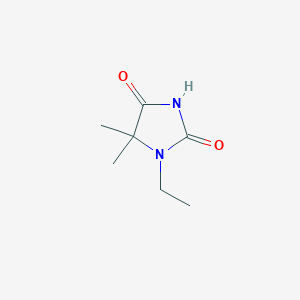
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-](/img/structure/B8647025.png)
